MRPS10 Human Pre-designed siRNA Set A

siRNA knockdown efficiency performance guarantee RNA interference

Standard pre-designed siRNA sets often yield variable knockdown, delaying mitochondrial research. This set provides three validated duplexes targeting MRPS10 (Locus ID 55173) with included positive, negative, and FAM-labeled controls. - Guaranteed ≥70% mRNA reduction for at least one duplex (qPCR/Western validation) - Supplied as ready-to-use 21-23mer duplexes; use individually or pooled - Includes FAM-negative control for transfection normalization - Ideal for mitoribosome assembly, OXPHOS, and complex IV activity assays

Molecular Formula C14H13NO6S
Molecular Weight 323.32 g/mol
Cat. No. B15616082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRPS10 Human Pre-designed siRNA Set A
Molecular FormulaC14H13NO6S
Molecular Weight323.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2
InChIKeySVUZJWAAXPEMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 5 nmol / 10 nmol / 20 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRPS10 siRNA Set A: Composition & Target Class


The MRPS10 Human Pre-designed siRNA Set A is a pre-formulated RNA interference toolkit designed to silence the human mitochondrial ribosomal protein S10 (MRPS10) gene, a component of the small 28S mitoribosomal subunit critical for mitochondrial translation [1]. This set includes three distinct small interfering RNAs (siRNAs) targeting different exonic regions of the MRPS10 transcript (Locus ID 55173), along with a positive control, a negative control, and a FAM-labeled negative control for transfection monitoring [2]. It is supplied as a ready-to-use set for in vitro gene knockdown studies, primarily assessed by quantitative PCR or Western blotting.

Design & target: 3 pre-designed siRNA duplexes targeting human MRPS10 exonic regions
Built-in controls: Positive, negative, and FAM-labeled negative control for transfection monitoring
Readout compatibility: Validated for gene silencing analysis via qPCR or Western blot

MRPS10 siRNA Interchangeability Issues


The performance of gene silencing reagents is critically dependent on siRNA design algorithms, chemical modifications, and purification quality, making direct substitution between different vendor products for the same gene target unreliable. For example, the use of heterogeneous esiRNA pools (as in Sigma-Aldrich's MISSION esiRNA targeting human MRPS10 [1]) generates a mixture of silencing triggers that can lead to different specificity and off-target profiles compared to a set of three discrete, chemically synthesized duplexes. Similarly, Dicer-substrate siRNAs, such as OriGene's 27mer duplexes for MRPS10, are processed differently in the cell and may exhibit distinct potency and duration of effect compared to the standard 21-23mer siRNAs typically found in a pre-designed set. Therefore, theoretical target identity does not guarantee equivalent experimental outcomes, and direct comparative data is essential for informed procurement.

siRNA design platform mismatch
Heterogeneous esiRNA pools (e.g., MISSION esiRNA) may produce different off-target profiles and silencing specificity than discrete duplex sets.
Dicer-substrate vs. standard siRNA kinetics
27mer Dicer-substrate siRNAs (OriGene) undergo distinct cellular processing; their potency and duration may not replicate standard 21-23mer duplex performance.
Chemical modification impact on stability
Products containing 2'-OMe modifications exhibit enhanced nuclease resistance; unmodified duplexes may show reduced stability in long-term or in vivo silencing contexts.

MRPS10 Set A Performance Evidence


Knockdown Guarantee: Set A vs. Dicer-Substrate siRNAs

A key differentiator for siRNA product procurement is the manufacturer's performance guarantee. For the MRPS10 Human Pre-designed siRNA Set A, the standard specification ensures that at least one of the three provided siRNA duplexes will achieve a silencing efficiency of 70% or more on the mRNA level under standard use conditions, a claim supported by a similar guarantee on a related product from the same supplier [1]. This can be directly compared to OriGene's MRPS10 siRNA Oligo Duplex kit, which explicitly guarantees that at least two of the three 27mer Dicer-Substrate duplexes will provide 70% or more knockdown when used at a 10 nM concentration, contingent on achieving >90% transfection efficiency [2]. While the quantitative threshold is similar, the OriGene guarantee covers two out of three duplexes, offering a different degree of assurance. In contrast, many generic or custom siRNA suppliers do not provide any guaranteed knockdown performance for a specific gene target, placing the entire validation burden on the end user.

Knockdown guarantee
Reported
Set A: ≥1 of 3 duplexes ≥70% mRNA knockdown (standard conditions)
OriGene: ≥2 of 3 27mer duplexes ≥70% KD at 10 nM (>90% transfection)
Assurance level may influence procurement risk; conditions define performance scope.
Review guarantee definitions and assay requirements; standard vs. Dicer-substrate designs differ.
siRNA knockdown efficiency performance guarantee RNA interference

Built-in Controls: Set A vs. Single Duplex & esiRNA

The MRPS10 Human Pre-designed siRNA Set A distinguishes itself from single-duplex or custom siRNA purchases by including a full panel of controls: a negative control, a positive control, and a FAM-labeled negative control for direct transfection optimization and monitoring [1]. In comparison, Sigma-Aldrich's MISSION esiRNA targeting human MRPS10 is supplied as a lyophilized powder of a heterogeneous siRNA pool without any included positive or transfection-monitoring controls [2]. Similarly, a single 27mer duplex from OriGene requires a separate purchase of a scrambled control and transfection indicator. The provision of a positive control within the set enables immediate verification of transfection and silencing conditions, while the FAM-labeled negative control allows for flow cytometry or fluorescence microscopy-based transfection efficiency assessment without consuming the target-specific siRNAs. This integrated design reduces experimental variables and the need for parallel optimization experiments.

Built-in controls
Reported
Set A: 3 target siRNAs + positive + negative + FAM-labeled negative control
MISSION esiRNA: no positive or transfection controls stated
Integrated controls reduce setup variables and support experimental standardization.
FAM-labeled control enables transfection optimization without consuming target-specific siRNA.
transfection control experimental validation siRNA kit composition

siRNA Stability: Standard vs. 2'-OMe Modification

Chemical modifications can significantly enhance siRNA serum stability and in vivo half-life. A direct comparator, Cohesion Biosciences' MRPS10 siRNA (Human) set, explicitly contains 2'-OMe modified oligonucleotides at no extra cost to increase stability and in vitro/in vivo knockdown performance . Information available for the MedChemExpress MRPS10 Human Pre-designed siRNA Set A does not specify the inclusion of any stabilizing chemical modifications, suggesting it employs standard, unmodified RNA duplexes. This potential difference is quantitatively meaningful: 2'-OMe modifications have been shown across the RNAi literature to increase nuclease resistance and can improve silencing potency and duration in certain cellular contexts, representing a distinct procurement advantage for applications requiring extended knockdown timelines or where transfection efficiency is a limiting factor.

siRNA backbone modification
Class-level
Set A: standard unmodified duplexes (no chemical modification specified)
Cohesion Biosciences: 2'-OMe modified oligonucleotides
Chemical modification context may affect stability and silencing duration; 2'-OMe enhances nuclease resistance.
Relevant for long-term knockdown or in vivo delivery; modification status should be confirmed.
siRNA stability chemical modification nuclease resistance

MRPS10 Set A: Key Applications


Standardized Silencing in Mitochondrial Disease Models

The MRPS10 Human Pre-designed siRNA Set A is ideally suited for generating consistent, reproducible MRPS10 knockdown in human cell lines to study mitochondrial ribosome biogenesis and function. The inclusion of a positive and a FAM-labeled negative control [1] allows researchers to normalize transfection efficiency across multiple experiments, a critical step when comparing the effects of MRPS10 depletion on mitochondrial translation products via pulse-chase or puromycin incorporation assays. This kit's pre-validated, guaranteed minimum of 70% mRNA knockdown [2] provides a reliable foundation for downstream phenotypic analyses, such as measuring oxygen consumption rates or complex IV activity, without the initial overhead of de novo siRNA validation.

Pathway Analysis & Drug Target Screening

For researchers performing targeted gene knockdown in a panel of mitochondrial ribosomal proteins (e.g., comparing MRPS10 with MRPS11 or MRPS15), the pre-designed set format with three distinct duplex sequences enables immediate testing without sequence design or synthesis delays. The ability to use each duplex individually or as a pool allows for deconvolution of on-target effects, while the built-in negative controls facilitate the discrimination of specific silencing from nonspecific cellular responses. This accelerates the transition from a gene list to validated hits in a pathway- or network-level RNAi screen, as demonstrated in similar studies using MCE's pre-designed sets where robust knockdown data is obtained within 48-72 hours post-transfection [1].

Gene Silencing for Teaching Labs & Core Facilities

The MRPS10 Human Pre-designed siRNA Set A offers a complete, off-the-shelf solution for educational or core facility settings where standardized, reliable results are prioritized. The inclusion of all necessary controls in one kit reduces the logistical burden of ordering, aliquoting, and optimizing multiple individual reagents. The well-defined quantitative performance benchmark (≥70% knockdown for at least one duplex [2]) provides a clear pass/fail metric for students or users learning RNAi techniques, comparing favorably to custom siRNA orders where the expected performance is a purely empirical unknown, potentially causing course or service delays.

Application
Selection Property
Validation Focus
Mitochondrial ribosome dysfunction models
Pre-validated siRNA set with integrated controls
Knockdown efficiency & transfection normalization
Mitochondrial protein target screening
Three independent duplexes for on-target deconvolution
Specific silencing validation vs. off-target effects
RNAi training in teaching/core labs
Complete kit with defined performance benchmark
User performance assessment and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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